molecular formula C13H17N5O B2826316 N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2380088-94-6

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine

Cat. No.: B2826316
CAS No.: 2380088-94-6
M. Wt: 259.313
InChI Key: USEDOUPFXGQOGE-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyrazine and azetidine rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • N-Methyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(2-propyn-1-yl)acetamide

Uniqueness

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-5-12(19-16-10)9-17(2)11-7-18(8-11)13-6-14-3-4-15-13/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEDOUPFXGQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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